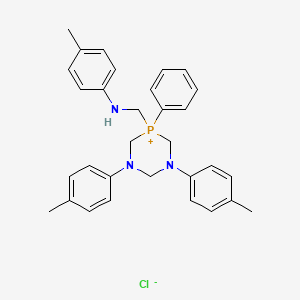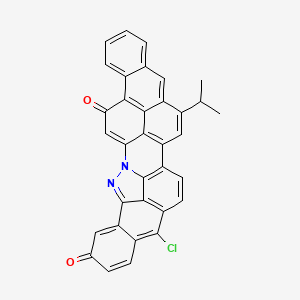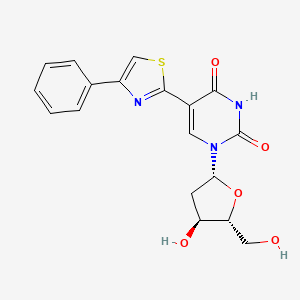
1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride is a complex organic compound that belongs to the class of diazaphosphorinium salts
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride typically involves the reaction of appropriate precursors under controlled conditions. The reaction may involve:
Starting Materials: Appropriate diazaphosphorinium precursors, 4-methylphenyl derivatives, and other necessary reagents.
Reaction Conditions: Specific temperature, pressure, and solvent conditions to facilitate the formation of the desired compound.
Catalysts: Use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Solvents: Organic solvents such as dichloromethane, ethanol, etc.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or catalyst in organic synthesis.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Utilized in the development of advanced materials or as a component in specialized industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to specific enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Diazaphosphorinium Derivatives: Other compounds with similar diazaphosphorinium structures.
4-Methylphenyl Derivatives: Compounds containing 4-methylphenyl groups with different functional groups.
Uniqueness
1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride is unique due to its specific combination of functional groups and structural features, which may impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
85684-45-3 |
|---|---|
Fórmula molecular |
C31H35ClN3P |
Peso molecular |
516.1 g/mol |
Nombre IUPAC |
N-[[1,3-bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinan-5-ium-5-yl]methyl]-4-methylaniline;chloride |
InChI |
InChI=1S/C31H35N3P.ClH/c1-25-9-15-28(16-10-25)32-21-35(31-7-5-4-6-8-31)23-33(29-17-11-26(2)12-18-29)22-34(24-35)30-19-13-27(3)14-20-30;/h4-20,32H,21-24H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
SMXBYYZTHXJPGX-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)NC[P+]2(CN(CN(C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=CC=C5.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















